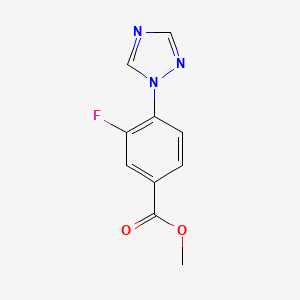

1-溴-3-氟-5-碘-4-硝基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds, such as 1-bromo-4-nitrobenzene, has been explored using electrochemical reduction at zinc electrodes in ionic liquids, demonstrating a route for the formation of arylzinc compounds . Another study compared different methods for the preparation of 1-bromo-4-[18F]fluorobenzene, finding that symmetrical bis-(4-bromphenyl)iodonium bromide was most effective for achieving high radiochemical yields . These methods could potentially be adapted for the synthesis of 1-Bromo-3-fluoro-5-iodo-4-nitrobenzene by considering the electronic effects of the additional substituents.

Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using spectroscopic methods. For instance, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded, and the molecular geometry and vibrational frequencies were calculated using DFT methods . These techniques could be applied to 1-Bromo-3-fluoro-5-iodo-4-nitrobenzene to determine its molecular structure and to understand the influence of the substituents on the benzene ring.

Chemical Reactions Analysis

The reactivity of the radical anion of 1-bromo-4-nitrobenzene in an ionic liquid was found to be significantly different from that in conventional non-aqueous solvents, suggesting that the ionic solvent could stabilize the charged products . This information could be relevant when considering the reactivity of 1-Bromo-3-fluoro-5-iodo-4-nitrobenzene in various solvents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-bromo-3-fluorobenzene were studied, including electronic properties such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies . These properties are crucial for understanding the reactivity and stability of the compound. The presence of additional substituents in 1-Bromo-3-fluoro-5-iodo-4-nitrobenzene would likely alter these properties, and similar analyses could provide insights into its behavior.

科学研究应用

合成与材料科学应用

放射性示踪剂合成:1-溴-3-氟-5-碘-4-硝基苯已用于 N-(3-[18F]氟丙基)-2β-甲氧基羰基-3β-(4-碘苯基)诺tropane ([18F]FP-β-CIT) 的合成,这是一种用于正电子发射断层扫描 (PET) 成像的放射性示踪剂。该化合物是通过涉及氟化和与二异丙基乙胺和碘化钾进一步反应的两步反应序列合成的,放射化学产率为 25 ± 5%,放射化学纯度为 > 98% (Klok, Klein, Herscheid, & Windhorst, 2006)。

光碎片研究:该化合物还在 266 nm 的光碎片平移光谱学中进行了研究,以了解卤素取代对光解动力学的影响。这些研究提供了对平移能分布和各向异性参数的见解,揭示了分子束实验中氟原子的取代效应 (Gu, Wang, Huang, Han, & He, 2001)。

药物和有机合成

化学选择性还原:固定床加氢反应器中碘硝基芳香族化合物的化学选择性还原研究强调了使用 1-碘-4-硝基苯等化合物作为模型底物。这项研究揭示了催化剂选择性和失活方面的挑战,这对于在活性药物成分的合成中实现高产率至关重要 (Baramov, Hassfeld, Gottfried, Bauer, Herrmann, Said, & Roggan, 2017)。

电荷转移配合物的形成:将 1-溴-4-硝基苯 (1-Br-4-NB) 添加到聚 (3-己基噻吩) (P3HT)/[6,6]-苯基-C61-丁酸甲酯 (PCBM) 聚合物太阳能电池 (PSC) 的活性层中,展示了改进的器件性能。该过程增强了供体-受体界面处的激子解离,从而显着提高了功率转换效率,展示了该化合物在材料科学应用中的作用 (Fu, Wang, Cai, Shi, Zongli, Li, Li, Zhang, & Yang, 2015)。

作用机制

The mechanism of action of 1-Bromo-3-fluoro-5-iodo-4-nitrobenzene in chemical reactions would depend on the specific reaction involved. In general, reactions of benzene derivatives involve the aromatic pi system of the benzene ring. For example, in electrophilic aromatic substitution reactions, an electrophile attacks the benzene ring, forming a sigma complex intermediate, which then loses a proton to regenerate the aromatic pi system .

安全和危害

As with any chemical compound, handling 1-Bromo-3-fluoro-5-iodo-4-nitrobenzene requires appropriate safety precautions. The compound could potentially be hazardous if ingested, inhaled, or in contact with skin . Therefore, personal protective equipment such as gloves and eyeshields should be used when handling the compound .

属性

IUPAC Name |

5-bromo-1-fluoro-3-iodo-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrFINO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFBEHHMRSNUOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)[N+](=O)[O-])I)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrFINO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-fluoro-5-iodo-4-nitrobenzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-({[(4-Methoxyphenyl)sulfonyl]oxy}imino)-2,2,6,6-tetramethylpiperidino]-1-ethanone](/img/structure/B2529910.png)

![N-[2-methyl-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]thiophene-2-carboxamide](/img/structure/B2529915.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2529916.png)

![N-[[4-(Spiro[1,3-dihydroisoquinoline-4,1'-cyclobutane]-2-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2529918.png)

![3-[2-(2-Methylphenyl)pyrrolidine-1-carbonyl]-5-propyl-1,2-oxazole](/img/structure/B2529920.png)

![2,4-Dioxa-3lambda4-thiaspiro[5.5]undecane 3-oxide](/img/structure/B2529923.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2529928.png)